

In-Depth Technical Guide: 2,2,3-Trifluorobutane (CAS: 66587-75-5)

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Compound of Interest

Compound Name: 2,2,3-Trifluorobutane

Cat. No.: B13761736

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available technical information on **2,2,3-Trifluorobutane**. It is intended for informational purposes for a scientific audience. Due to the limited publicly available data for this specific compound, some sections rely on computed data and general properties of related fluorinated hydrocarbons. Researchers should exercise caution and verify any information through experimental validation.

Core Chemical Identity and Properties

2,2,3-Trifluorobutane is a fluorinated hydrocarbon with the chemical formula $C_4H_7F_3$.^[1] Its structure consists of a butane backbone with three fluorine atoms attached to the second and third carbon atoms.

Table 1: Physicochemical Properties of **2,2,3-Trifluorobutane**

Property	Value	Source
CAS Number	66587-75-5	PubChem[2], LookChem[1]
Molecular Formula	C ₄ H ₇ F ₃	PubChem[2], LookChem[1]
Molecular Weight	112.09 g/mol	PubChem[2]
IUPAC Name	2,2,3-trifluorobutane	PubChem[2]
Canonical SMILES	CC(C(C)(F)F)F	PubChem[2]
InChIKey	ZHDXQPWRQLEOED-UHFFFAOYSA-N	PubChem[2]
Boiling Point	Data not available	General Haloalkane Properties
Melting Point	Data not available	
Density	Data not available	
Solubility	Insoluble in water (predicted). Soluble in organic solvents (predicted).	
XLogP3	2	LookChem[1]
Hydrogen Bond Donor Count	0	LookChem[1]
Hydrogen Bond Acceptor Count	3	LookChem[1]

Note on Physical Properties: Experimental data for the boiling point, melting point, and density of **2,2,3-Trifluorobutane** are not readily available in public databases. As a low molecular weight fluorinated alkane, it is expected to be a volatile liquid or gas at room temperature.

Synthesis

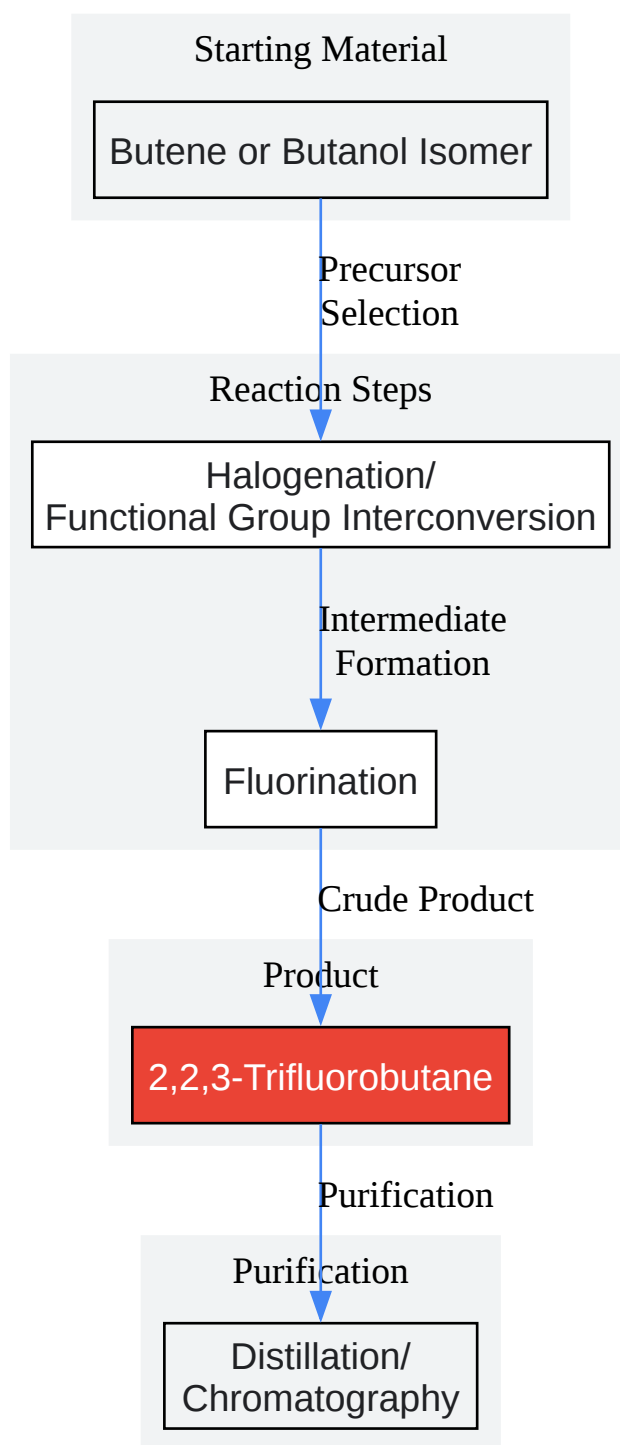
A specific synthesis for **2,2,3-Trifluorobutane** has been reported in the scientific literature. However, access to the detailed experimental protocol from this source is limited.

Literature Reference:

- Chemistry Letters, 1991, 20(12), pp. 2183-2184.

Without access to the full text of this article, a detailed, validated experimental protocol cannot be provided in this guide. A generalized synthetic approach to creating fluorinated alkanes often involves the fluorination of a suitable precursor, such as an alkene or an alcohol.

Below is a conceptual workflow for a potential synthesis of **2,2,3-Trifluorobutane**, illustrating a common strategy for the introduction of fluorine atoms into a hydrocarbon skeleton.



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Caption: Conceptual workflow for the synthesis of **2,2,3-Trifluorobutane**.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for **2,2,3-Trifluorobutane** is not available in public spectral databases. However, the expected spectral characteristics can be predicted based on its structure and the known properties of similar fluorinated compounds.

Table 2: Predicted Spectroscopic Features of **2,2,3-Trifluorobutane**

Spectroscopy	Predicted Features
¹ H NMR	Signals corresponding to the methyl and methine protons, with splitting patterns influenced by vicinal and geminal H-F and H-H coupling.
¹³ C NMR	Four distinct carbon signals, with chemical shifts and splitting patterns influenced by the attached fluorine atoms (C-F coupling).
¹⁹ F NMR	Signals for the fluorine atoms, with chemical shifts and coupling patterns providing information about their chemical environment and proximity to each other and to protons.
IR Spectroscopy	Characteristic C-H stretching and bending vibrations. Strong C-F stretching absorptions, typically in the 1000-1400 cm ⁻¹ region.
Mass Spectrometry	A molecular ion peak (M ⁺) at m/z = 112. Fragmentation patterns would likely involve the loss of HF, fluorine radicals, and small alkyl fragments.

Reactivity and Potential Applications

Information regarding the specific chemical reactions and applications of **2,2,3-Trifluorobutane** is scarce. As a saturated fluoroalkane, it is expected to be relatively inert under normal conditions. The carbon-fluorine bond is exceptionally strong, rendering it resistant to many common chemical transformations.

Potential areas of interest for this compound, and for fluorinated alkanes in general, could include:

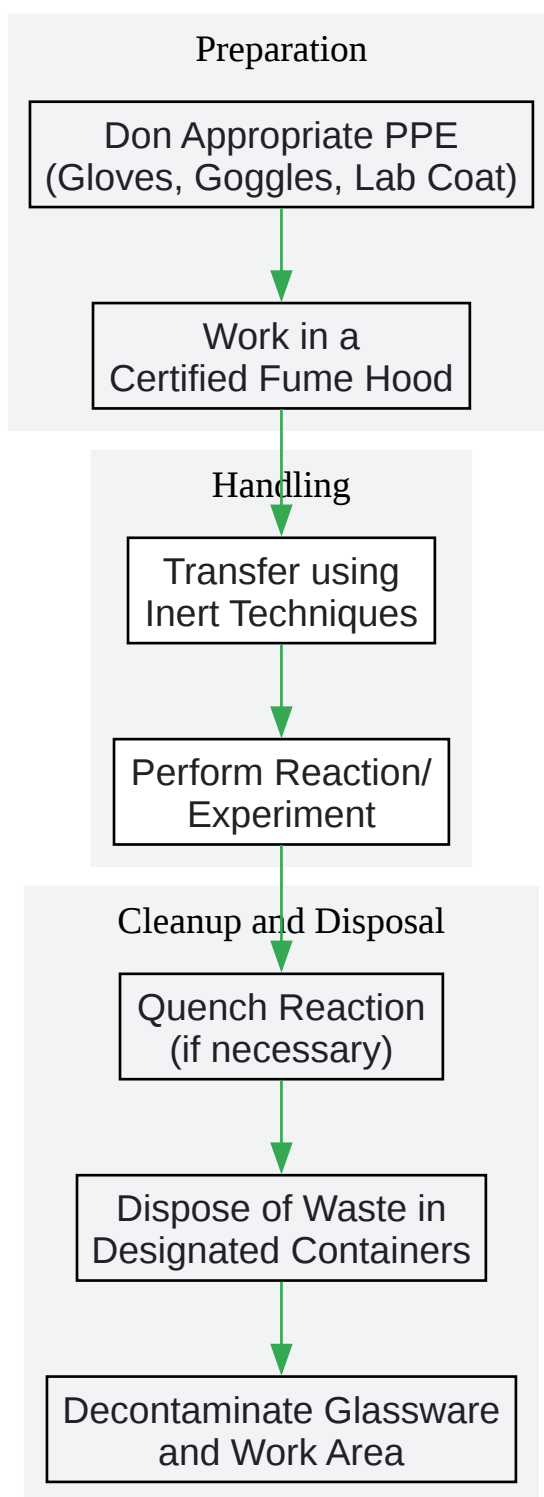
- **Refrigerants and Solvents:** Due to their volatility and low reactivity.
- **Building Blocks in Organic Synthesis:** For the introduction of fluorinated moieties into more complex molecules.
- **Tracers:** Their unique spectroscopic signatures (particularly in ^{19}F NMR) could make them useful as tracers in various scientific studies.

Safety and Handling

No specific material safety data sheet (MSDS) for **2,2,3-Trifluorobutane** is publicly available. However, based on the properties of similar short-chain fluorinated hydrocarbons, the following precautions should be considered:

- **Flammability:** Assumed to be flammable. Keep away from heat, sparks, and open flames.
- **Inhalation:** May cause respiratory irritation. Use in a well-ventilated area or with appropriate respiratory protection.
- **Skin and Eye Contact:** May cause irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place.

The following diagram illustrates a general workflow for the safe handling of volatile and potentially hazardous chemicals like **2,2,3-Trifluorobutane** in a laboratory setting.



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Caption: General laboratory workflow for safe handling of chemicals.

Biological Activity and Drug Development Relevance

There is no available information to suggest that **2,2,3-Trifluorobutane** has any known biological activity or direct application in drug development. Its potential relevance would likely be as a synthetic intermediate or a tool compound in chemical biology research.

Conclusion

2,2,3-Trifluorobutane is a small, fluorinated alkane for which there is a significant lack of publicly available experimental data. While its basic chemical identity is established, its physicochemical properties, spectroscopic characteristics, and reactivity are largely uncharacterized in the public domain. Researchers interested in this compound should consider the necessity of experimental determination of its properties and should handle it with the precautions appropriate for a volatile and potentially flammable fluorinated hydrocarbon.

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References

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- 2. testbook.com [testbook.com]
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